molecular formula C21H18O3 B10874497 Biphenyl-4-yl (2-methylphenoxy)acetate

Biphenyl-4-yl (2-methylphenoxy)acetate

Cat. No.: B10874497
M. Wt: 318.4 g/mol
InChI Key: BRLMUFAEUYUTDJ-UHFFFAOYSA-N
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Description

Biphenyl-4-yl (2-methylphenoxy)acetate is an ester derivative featuring a biphenyl moiety linked to a 2-methylphenoxy group via an acetoxy bridge. The 2-methylphenoxy substituent likely influences steric and electronic properties, distinguishing it from related derivatives .

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4-phenylphenyl) 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C21H18O3/c1-16-7-5-6-10-20(16)23-15-21(22)24-19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3

InChI Key

BRLMUFAEUYUTDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl (2-methylphenoxy)acetate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of boron reagents and reaction conditions can be optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl (2-methylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Biphenyl-4-yl (2-methylphenoxy)acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Biphenyl-4-yl (2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Biphenyl-4-yl (4-nitrophenoxy)acetate
  • Structure: Replaces the 2-methylphenoxy group with a 4-nitrophenoxy substituent.
  • Molecular Formula: C₂₀H₁₅NO₅; Molar Mass: 349.34 g/mol .
  • Key Differences :
    • The nitro group at the para position introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to the methyl group.
    • Higher polarity due to the nitro group may reduce lipophilicity, affecting membrane permeability in biological systems.
b. 490-M18: (2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid
  • Structure: Contains a hydroxyimino group and a 2-methylphenoxymethyl substituent on the benzene ring .
  • The additional methylene bridge (CH₂) between the phenoxy and phenyl groups increases steric bulk, possibly affecting binding to biological targets.
c. Kresoxim-methyl (Methyl (E)-2-methoxyimino-2-(2-(o-tolyloxymethyl)phenyl)acetate)
  • Structure: Features a methoxyimino group and an o-tolyloxymethyl substituent.
  • Molecular Formula: C₁₈H₁₉NO₄; Molar Mass: 313.35 g/mol .
  • Key Differences: The methoxyimino group enhances stability against hydrolysis compared to acetoxy esters. Used as a fungicide (trade name Stroby L), indicating that structural analogs with methoxyimino groups may have superior agrochemical activity .
d. Ethyl 2-((4'-Hydroxy-1,1'-biphenyl-4-yl)oxy)acetate
  • Structure: Includes a 4'-hydroxybiphenyl moiety instead of 2-methylphenoxy.
  • Molecular Formula : C₁₆H₁₆O₄; Molar Mass : 272.29 g/mol .

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties
Biphenyl-4-yl (2-methylphenoxy)acetate (Inferred) C₂₁H₁₈O₄ ~334.36 Ester, 2-methylphenoxy Moderate lipophilicity, steric hindrance
Biphenyl-4-yl (4-nitrophenoxy)acetate C₂₀H₁₅NO₅ 349.34 Ester, nitro High polarity, electron-deficient aromatic ring
490-M18 C₁₇H₁₅NO₄ 297.31 Hydroxyimino, methylphenoxy Enhanced solubility, hydrogen bonding
Kresoxim-methyl C₁₈H₁₉NO₄ 313.35 Methoxyimino, o-tolyloxymethyl Hydrolytic stability, agrochemical use
Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate C₁₆H₁₆O₄ 272.29 Hydroxy, ester High solubility, anti-inflammatory activity

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